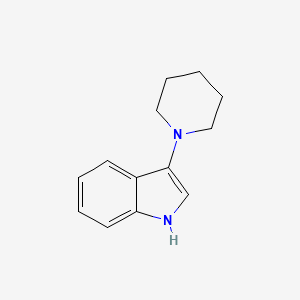

3-(Piperidin-1-yl)-1h-indole

Description

The Significance of Indole (B1671886) Derivatives as a Privileged Scaffold in Drug Discovery

The indole nucleus, a bicyclic aromatic heterocycle, is a quintessential "privileged scaffold" in drug discovery. nih.govsci-hub.se This designation stems from its widespread presence in a vast array of natural products and synthetic compounds that exhibit a remarkable breadth of biological activities. researchgate.netnrfhh.com The structural versatility of the indole ring allows it to interact with a multitude of biological targets, including enzymes and receptors, making it a fertile ground for the development of new therapeutic agents. mdpi.comtandfonline.com

Indole derivatives have been successfully developed into drugs for a wide range of conditions. For instance, the neurotransmitter serotonin (B10506) features an indole core, and its manipulation has led to treatments for depression and anxiety. tandfonline.com In the realm of oncology, indole-based compounds have shown efficacy by targeting critical cellular processes. mdpi.comtandfonline.com Furthermore, derivatives of indole have demonstrated significant potential as anti-inflammatory, antimicrobial, antiviral, and antidiabetic agents. nih.govmdpi.comnih.gov The ability of the indole scaffold to be readily functionalized at various positions allows medicinal chemists to fine-tune its pharmacological properties, leading to the continuous discovery of novel and potent drug candidates. researchgate.netbohrium.com

The Role of Piperidine (B6355638) Scaffolds in Bioactive Compounds and Pharmacological Agents

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is another cornerstone of medicinal chemistry. encyclopedia.pubajchem-a.com Its prevalence in numerous natural alkaloids and synthetic pharmaceuticals underscores its importance in the design of bioactive molecules. encyclopedia.pubijnrd.org The piperidine scaffold is valued for its ability to introduce basicity and a three-dimensional character to a molecule, which can significantly influence its pharmacokinetic and pharmacodynamic properties. researchgate.net

The incorporation of a piperidine moiety can enhance a compound's solubility, permeability, and ability to cross biological membranes, including the blood-brain barrier. encyclopedia.pub This is crucial for drugs targeting the central nervous system. Piperidine derivatives have demonstrated a wide array of pharmacological activities, including analgesic, antipsychotic, antihistaminic, and antiarrhythmic effects. ijnrd.org The conformational flexibility of the piperidine ring allows it to adopt various shapes, enabling optimal interactions with the binding sites of target proteins. researchgate.net This adaptability, combined with its favorable physicochemical properties, makes the piperidine scaffold a highly attractive component in the rational design of new therapeutic agents. ajchem-a.comresearchgate.net

Positioning of 3-(Piperidin-1-yl)-1H-indole as a Core Structure for Medicinal Chemistry Research

The fusion of the indole and piperidine scaffolds into the this compound core structure creates a hybrid molecule with immense potential for medicinal chemistry research. This strategic combination aims to harness the advantageous properties of both parent moieties. The indole ring provides a versatile platform for diverse biological interactions, while the piperidine ring can enhance the compound's drug-like properties. ontosight.ai

The linkage of the piperidine ring at the 3-position of the indole is particularly significant, as this position is often crucial for the biological activity of many indole derivatives. Research on this hybrid scaffold has explored its potential in various therapeutic areas. For example, derivatives of this compound have been investigated as selective ligands for serotonin receptors, highlighting their potential in the treatment of neurological disorders. nih.gov The ability to modify both the indole and piperidine rings allows for the creation of large and diverse chemical libraries for screening against a wide range of biological targets.

Overview of Research Trajectories for Indole-Piperidine Derivatives

The research landscape for indole-piperidine derivatives is dynamic and expanding, driven by the promising biological activities observed with this hybrid scaffold. Current and future research trajectories are focused on several key areas:

Anticancer Drug Development: A significant area of investigation is the development of indole-piperidine derivatives as anticancer agents. researchgate.net Researchers are exploring how modifications to the scaffold can lead to compounds that selectively target cancer cells, induce apoptosis, and inhibit tumor growth.

Central Nervous System (CNS) Disorders: Given the prevalence of both indole and piperidine in CNS-active drugs, there is strong interest in developing new treatments for neurological and psychiatric conditions. Research is focused on designing ligands for specific neurotransmitter receptors, such as serotonin and dopamine (B1211576) receptors, to address disorders like depression, anxiety, and neurodegenerative diseases.

Antimicrobial Agents: The emergence of drug-resistant pathogens has spurred the search for novel antimicrobial agents. Indole-piperidine derivatives are being investigated for their potential antibacterial and antifungal properties. researchgate.net

Structure-Activity Relationship (SAR) Studies: A fundamental aspect of the research involves detailed SAR studies. By systematically modifying the indole-piperidine scaffold and evaluating the biological activity of the resulting analogs, researchers can identify the key structural features required for potency and selectivity. sci-hub.se This knowledge is crucial for the rational design of more effective drug candidates.

Computational and Synthetic Methodologies: Advances in computational chemistry are being leveraged to predict the binding of indole-piperidine derivatives to biological targets, aiding in the design of new compounds. researchgate.net Concurrently, the development of novel and efficient synthetic methods is crucial for the preparation of diverse libraries of these derivatives for biological screening. nih.govmdpi.com

The continued exploration of the this compound scaffold and its derivatives holds great promise for the discovery of new and effective therapies for a wide range of diseases.

Structure

3D Structure

Properties

Molecular Formula |

C13H16N2 |

|---|---|

Molecular Weight |

200.28 g/mol |

IUPAC Name |

3-piperidin-1-yl-1H-indole |

InChI |

InChI=1S/C13H16N2/c1-4-8-15(9-5-1)13-10-14-12-7-3-2-6-11(12)13/h2-3,6-7,10,14H,1,4-5,8-9H2 |

InChI Key |

DSKKWRMQFREVAD-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C2=CNC3=CC=CC=C32 |

Origin of Product |

United States |

Synthetic Strategies and Chemical Derivatization of 3 Piperidin 1 Yl 1h Indole and Its Analogs

Established Synthetic Pathways for 3-(Piperidin-1-yl)-1H-indole

The construction of the this compound scaffold can be achieved through several established synthetic routes. These methods primarily involve either the formation of the piperidine (B6355638) ring onto a pre-existing indole (B1671886) core or the construction of the indole ring with a piperidine moiety already in place.

Hydrogenation of Pyridinyl Precursors

A prevalent strategy for the synthesis of piperidine-containing compounds involves the catalytic hydrogenation of their corresponding pyridine (B92270) precursors. mdpi.comacs.org This approach is particularly advantageous for accessing a wide array of substituted piperidines by first synthesizing the corresponding substituted pyridines, which are often more readily available or easier to prepare.

The chemoselective hydrogenation of a pyridinyl group in the presence of an indole ring is a key challenge that has been successfully addressed. For instance, palladium-catalyzed hydrogenation has been employed to selectively reduce the pyridine ring while leaving the indole moiety intact. mdpi.com Various catalysts, including rhodium, ruthenium, and nickel-based systems, have also been explored for the hydrogenation of pyridine derivatives. mdpi.com The choice of catalyst, solvent, temperature, and pressure are critical parameters that must be optimized to achieve high yields and selectivity. mdpi.comacs.org

A notable example involves a one-pot palladium(0)-catalyzed Suzuki–Miyaura coupling followed by hydrogenation, allowing for the synthesis of diverse piperidine derivatives. mdpi.com Furthermore, rhodium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts has emerged as a powerful method for producing enantioenriched piperidines. mdpi.comacs.org

Table 1: Catalysts and Conditions for Pyridine Hydrogenation

| Catalyst System | Substrate | Conditions | Product | Ref |

| Palladium on Carbon (Pd/C) | Pyridinyl-indole | H₂, various solvents | Piperidinyl-indole | mdpi.com |

| Rhodium(I) complex with pinacol (B44631) borane | Fluorinated pyridines | Dearomatization/hydrogenation | All-cis-(multi)fluorinated piperidines | mdpi.com |

| Rhodium on Carbon (Rh/C) | Pyridine | Ambient temperature and pressure, AEM electrolyzer | Piperidine | acs.org |

| Raney-Ni | Quaternary pyridinium salt | Partial reduction | Tetrahydropyridine | mdpi.com |

Nucleophilic Aromatic Substitution Approaches (e.g., Buchwald-Hartwig Conditions)

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. researchgate.netorganic-chemistry.org This palladium-catalyzed cross-coupling reaction provides a direct and efficient method for the N-arylation of amines, including the synthesis of N-arylpiperidines. tandfonline.comnih.gov

In the context of this compound synthesis, the Buchwald-Hartwig reaction can be employed to couple piperidine with a suitable indole precursor, typically a 3-haloindole or a 3-indolyl triflate. The reaction generally requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. organic-chemistry.org The development of various generations of ligands, such as tBuXPhos, has significantly expanded the scope and efficiency of this transformation, allowing for the coupling of a wide range of aryl halides and amines under milder conditions. nih.gov

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are often employed to facilitate the catalytic cycle. The reaction conditions, including the choice of solvent, base, and temperature, must be carefully optimized for each specific substrate combination to maximize the yield of the desired N-arylated indole. tandfonline.comrsc.org

Advanced Stereoselective Synthesis Techniques for Chiral Indole-Piperidine Derivatives

The synthesis of enantiomerically pure chiral molecules is of paramount importance in drug discovery and development, as different enantiomers of a compound can exhibit distinct pharmacological activities. nih.gov Consequently, significant effort has been dedicated to developing stereoselective methods for the synthesis of chiral indole-piperidine derivatives.

Diastereomeric Synthesis and Separation

A classical yet effective approach to obtaining enantiomerically pure compounds is through the synthesis of a mixture of diastereomers, followed by their separation and subsequent removal of the chiral auxiliary. nih.govresearcher.life This strategy involves reacting a racemic mixture of a chiral indole-piperidine precursor with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. nih.gov

Chiral Auxiliary-Mediated Approaches

The use of chiral auxiliaries is a well-established strategy for controlling stereochemistry during a chemical reaction. researchgate.netdokumen.pub A chiral auxiliary is a temporary functional group that is incorporated into the substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed.

In the synthesis of chiral indole-piperidine derivatives, chiral auxiliaries can be attached to either the indole or the piperidine moiety. rsc.orgub.edu For example, phenylglycinol-derived oxazolopiperidone lactams have proven to be versatile chiral building blocks for the enantioselective synthesis of a wide array of piperidine-containing natural products. ub.eduresearchgate.net Carbohydrates have also been employed as chiral auxiliaries, leveraging their inherent chirality to direct stereoselective transformations. dokumen.pubresearchgate.net The choice of the chiral auxiliary and the reaction conditions are critical for achieving high levels of diastereoselectivity. researchgate.netthieme-connect.com

Functionalization and Structural Modification Strategies on the Indole-Piperidine System

Further diversification of the this compound scaffold can be achieved through various functionalization and structural modification strategies. These modifications can be introduced on either the indole nucleus or the piperidine ring, allowing for the fine-tuning of the compound's properties.

The indole ring is susceptible to electrophilic substitution, with the C3 position being the most reactive. rsc.org However, in 3-substituted indoles, functionalization can be directed to other positions, such as C2, or the indole nitrogen. Palladium-catalyzed C-H activation has emerged as a powerful tool for the site-selective functionalization of the indole core.

The piperidine ring can be functionalized through various reactions, including N-alkylation, N-acylation, and reductive amination. Modifications to the piperidine ring can influence the compound's basicity and pharmacokinetic properties. acs.org For instance, the introduction of fluorine atoms into the piperidine ring or the propyl linker of related compounds has been shown to modulate pKa and improve oral absorption. acs.org Additionally, ring reconstruction strategies can be employed to alter the core scaffold, such as the transformation of benzo[b]thiophene 1,1-dioxides into piperidine-containing structures. researchgate.net The introduction of different substituents on the indole and piperidine rings can lead to a diverse library of compounds with potentially varied biological activities. nih.govacs.orgrsc.org

Substitutions on the Indole Moiety

Modifications to the indole ring of this compound analogs are critical for tuning their chemical properties and biological activities. ontosight.ai Common substitution patterns involve the introduction of various functional groups at different positions of the indole nucleus.

For instance, the synthesis of 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide highlights the incorporation of a chloro group at the 5-position and an ethyl group at the C3-position of the indole ring. acs.orgnih.gov These substitutions have been shown to significantly impact the allosteric modulation of the cannabinoid receptor 1 (CB1). acs.orgnih.gov Similarly, fluorination of the indole ring, as seen in 5-fluoro-3-(piperidin-3-yl)-1H-indole, is a strategy employed to enhance pharmacokinetic profiles of resulting compounds. acs.orgmdpi.com The introduction of a methoxy (B1213986) group at the 5-position has also been explored in derivatives like 5-methoxy-3-(piperidin-3-yl)-1H-indole. mdpi.com

The table below summarizes key substitutions on the indole moiety and their corresponding compounds.

| Substitution | Position | Compound Name | Reference |

| Chloro | 5 | 5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide | acs.orgnih.gov |

| Fluoro | 5 | 5-Fluoro-3-(piperidin-3-yl)-1H-indole | acs.orgmdpi.com |

| Methoxy | 5 | 5-Methoxy-3-(piperidin-3-yl)-1H-indole | mdpi.com |

| Hydroxy | 5 | (E)-3-(3,4-dichlorophenyl)-N-[5-[4-(5-hydroxy-1H-indol-3-yl)piperidin-1-yl]pentyl]prop-2-enamide |

These examples underscore the importance of indole ring functionalization in the design of new chemical entities with tailored properties.

Modifications of the Piperidine Ring (e.g., N-Alkylation, Substitution Patterns)

Alterations to the piperidine ring in this compound derivatives offer another avenue for structural diversification and optimization of biological activity. These modifications can range from simple N-alkylation to the introduction of various substituents on the piperidine ring itself.

N-alkylation is a common strategy, as demonstrated in the synthesis of enantiomerically pure (R)- and (S)-3-(piperidin-3-yl)-1H-indole derivatives. mdpi.comresearcher.life In this work, racemic 3-(piperidin-3-yl)-1H-indoles were N-alkylated using chiral reagents to yield diastereomers, which were then separated and processed to obtain the desired enantiomers. mdpi.comresearcher.life

Substitution on the piperidine ring itself also plays a crucial role. For example, the position of substitution on a phenyl ring attached to the piperidine can significantly influence antiproliferative activity. mdpi.com A meta-substituted piperidine moiety in one compound resulted in higher potency compared to its para-substituted counterpart. mdpi.com Furthermore, the introduction of substituents like a 4-fluoropiperidine (B2509456) or a 3-fluoro-4-aminopiperidine has been explored to improve the pharmacokinetic profiles of 5-HT1D receptor ligands. acs.org The presence of a hydroxyl group on the piperidine ring, particularly at the para-position, has been shown to increase inhibitory effects on monoamine oxidase. acs.org

The following table details various modifications of the piperidine ring in indole-based compounds.

| Modification | Position | Compound Example | Reference |

| N-Alkylation | 1 | (3R, 2S)-methyl-2-[3-(1H-indole-3-yl)-1-piperidyl]-2-phenylacetate | mdpi.comresearcher.life |

| Phenyl Substitution | 4 | 3-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]- methyl}-2-(thiophen-2-yl)-1H-indole | sioc-journal.cn |

| Hydroxyl Substitution | 4 | 4-hydroxy piperidine derivatives | acs.org |

| Fluoro Substitution | 4 | 4-fluoropiperidines | acs.org |

These modifications highlight the versatility of the piperidine ring as a scaffold for introducing diverse chemical functionalities to fine-tune the properties of indole derivatives.

Linker Variations and their Influence on Molecular Architecture

For instance, in a series of 3-[2-(pyrrolidin-1-yl)ethyl]indoles, an ethyl linker connects the pyrrolidine (B122466) (a similar saturated heterocycle to piperidine) to the indole core. acs.org In other examples, a propyl linker is utilized, as seen in 3-(3-(piperidin-1-yl)propyl)indoles. acs.org The length of the linker can be extended further, such as the pentyl chain found in (E)-3-(3,4-dichlorophenyl)-N-[5-[4-(5-hydroxy-1H-indol-3-yl)piperidin-1-yl]pentyl]prop-2-enamide.

The nature of the linker can also be more complex than a simple alkyl chain. For example, a phenethylamino)methyl linker is present in ethyl 5-chloro-3-((3-(piperidin-1-yl)phenethylamino)methyl)-1H-indole-2-carboxylate. mdpi.com In some cases, the linker is part of a more elaborate functional group, such as the cyanoamide moiety in 2-cyano-3-(1-(3-(dimethylamino)propyl)-2-methyl-1H-indol-3-yl)-N-octylacrylamide, which was later replaced with a thiazol-4(5H)-one isostere. acs.org

The table below provides examples of different linkers used in the synthesis of indole derivatives.

| Linker Type | Compound Example | Reference |

| Ethyl | 3-[2-(Pyrrolidin-1-yl)ethyl]indoles | acs.org |

| Propyl | 3-(3-(Piperidin-1-yl)propyl)indoles | acs.org |

| Pentyl | (E)-3-(3,4-dichlorophenyl)-N-[5-[4-(5-hydroxy-1H-indol-3-yl)piperidin-1-yl]pentyl]prop-2-enamide | |

| Phenethylaminomethyl | Ethyl 5-chloro-3-((3-(piperidin-1-yl)phenethylamino)methyl)-1H-indole-2-carboxylate | mdpi.com |

| Cyanoamide | 2-cyano-3-(1-(3-(dimethylamino)propyl)-2-methyl-1H-indol-3-yl)-N-octylacrylamide | acs.org |

Multi-component Reactions for Indole Derivative Synthesis

Multi-component reactions (MCRs) have become an increasingly important strategy for the synthesis of complex indole derivatives in a single step, offering advantages in terms of efficiency, atom economy, and the ability to generate diverse chemical libraries. nih.govarkat-usa.orgresearchgate.net These reactions involve the combination of three or more starting materials in a one-pot procedure to form a product that contains substantial portions of all the initial reactants. nih.gov

Several types of MCRs have been successfully employed for the synthesis of indole-containing heterocycles. The Mannich reaction, for example, involves the condensation of an indole with an aldehyde and an amine to produce gramine (B1672134) derivatives, which are valuable intermediates for the synthesis of various alkaloids. arkat-usa.org

Another prominent example is the one-pot, three-component reaction of an indole, an aldehyde, and an active methylene (B1212753) compound, such as malononitrile (B47326) or barbituric acid, to synthesize highly functionalized pyran and pyridine derivatives. nih.gov These reactions can be catalyzed by various substances, including piperidine, thiamine (B1217682) hydrochloride, or even magnetic nanoparticles, and can be accelerated using techniques like ultrasonic irradiation. nih.gov

The Ugi reaction, a four-component reaction involving an isocyanide, has also been utilized, although its application with indoles as a primary component is less common. arkat-usa.org

The following table showcases different multi-component reactions used to synthesize indole derivatives.

| Reaction Type | Reactants | Product Type | Reference |

| Mannich Reaction | Indole, Aldehyde, Amine | Gramine derivatives | arkat-usa.org |

| Three-component reaction | 3-Cyanoacetyl indoles, Aldehydes, Malononitrile | Indol-3-yl substituted pyran derivatives | nih.gov |

| Three-component reaction | Indole, Malononitrile, Barbituric acids | Pyrano[2,3-d]pyrimidines | nih.gov |

| Three-component reaction | Indole, Dimedone, 3-Phenacylideneoxindoles | Functionalized 3-{1-[2-(1H-indol-3-yl)ethyl]-4,5,6,7-tetrahydro-1H-indol-3-yl}indolin-2-ones | nih.gov |

The use of MCRs represents a powerful and versatile approach for the rapid and efficient construction of complex molecular scaffolds based on the this compound framework and its analogs. nih.govresearchgate.net

Mechanistic Elucidation of Receptor Binding and Biological Action

Ligand-Receptor Interaction Profiling and Target Selectivity

The indole (B1671886) nucleus combined with a piperidine (B6355638) ring forms a privileged scaffold that interacts with a variety of receptors, particularly within the central nervous system. Research has focused on derivatives of this core structure, revealing high affinity and selectivity for specific receptor subtypes.

Derivatives of 3-(piperidin-1-yl)-1H-indole have been identified as potent ligands for serotonin (B10506) (5-HT) and cannabinoid (CB1) receptors. For instance, a series of 3-[3-(piperidin-1-yl)propyl]indoles were developed as highly selective agonists for the human 5-HT1D receptor. nih.govresearchgate.net One compound from this series, L-772,405, demonstrated a high affinity for the h5-HT1D receptor and a remarkable 170-fold selectivity over the closely related h5-HT1B receptor. nih.govresearchgate.net This selectivity is crucial as it may reduce the side effects associated with non-selective 5-HT agonists. nih.gov Further studies involving fluorination of the 3-(3-(piperidin-1-yl)propyl)indole structure also yielded ligands that maintained high affinity and selectivity for the 5-HT1D receptor. acs.orgfigshare.com

In a different context, the compound N-(4-[18F]Fluorobenzyl)-4-(3-(piperidin-1-yl)indole-1-sulfonyl)benzamide ([18F]PipISB) was shown to be a potent and highly selective ligand for the cannabinoid CB1 receptor. nih.gov It displayed a high potency in inhibiting functional [γ-35S]GTP binding at human recombinant CB1 receptors with a Kb of 1.5 nM, while being significantly less potent at CB2 receptors (Kb > 7,000 nM). nih.gov

The stereochemistry of the piperidine ring and its substitution patterns are critical in determining target selectivity. nih.gov Studies on chiral 3-(piperidin-3-yl)-1H-indole derivatives have highlighted their potential as ligands for the 5-HT6 receptor, which is implicated in various neurological and psychiatric disorders. nih.gov Moreover, related structures like 2-(piperidin-3-yl)phthalimides have shown binding affinity in the nanomolar to low-micromolar range for σ-1 and σ-2 receptors, as well as for serotonin receptors 5HT2A, 5HT2B, and 5HT3. nih.gov

| Compound Class | Primary Target | Key Findings | Selectivity |

|---|---|---|---|

| 3-[3-(Piperidin-1-yl)propyl]indoles | Serotonin 5-HT1D Receptor | High-affinity full agonist activity. nih.gov | 170-fold selective for h5-HT1D over h5-HT1B receptors. nih.govresearchgate.net |

| N-Aryl-4-(3-(piperidin-1-yl)indole-1-sulfonyl)benzamides | Cannabinoid CB1 Receptor | High potency (Kb = 1.5 nM) at human CB1 receptors. nih.gov | Highly selective for CB1 over CB2 receptors (Kb > 7,000 nM). nih.gov |

| Chiral 3-(Piperidin-3-yl)-1H-indole Derivatives | Serotonin 5-HT6 Receptor | Identified as potential ligands for the 5-HT6 receptor. nih.gov | Selectivity dependent on conformational constraints of the side chain. nih.gov |

| 2-(Piperidin-3-yl)phthalimides | Sigma (σ) and Serotonin (5-HT) Receptors | Nanomolar-to-low-micromolar binding to σ-1, σ-2, 5HT2A, 5HT2B, and 5HT3. nih.gov | Varying degrees of affinity across multiple receptor subtypes. nih.gov |

Molecular and Cellular Signaling Pathway Modulation

The interaction of this compound derivatives with their respective receptors initiates downstream signaling cascades that modulate cellular function. The specific pathway affected is dependent on the receptor target.

As ligands for Gi/o protein-coupled receptors like the CB1 and 5-HT1D receptors, these compounds typically trigger inhibitory signaling pathways. nih.gov Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). nih.gov This, in turn, affects the activity of protein kinase A (PKA) and downstream phosphorylation events. Furthermore, Gi/o coupling can modulate potassium and calcium ion channels, leading to changes in neuronal excitability. nih.gov

The broader class of indole-containing compounds has been shown to modulate several key signaling pathways involved in cell growth, inflammation, and survival. nih.govresearchgate.net These include:

NF-κB Pathway: Novel indole derivatives have been found to modulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a critical regulator of inflammatory responses. nih.gov

PI3K/Akt/mTOR Pathway: Indole-3-carbinol and its derivatives can deregulate the PI3K/Akt/mTOR signaling pathway, which is central to cell proliferation, survival, and metabolism. researchgate.net

Ras-Related Signaling: The indole core scaffold is present in small molecules that can regulate the Ras-related signaling pathway, which plays an important role in cell development and differentiation. researchgate.net

While these pathways are associated with the general indole structure, the specific effects of this compound would be contingent on its primary receptor interactions and the cellular context.

Enzyme Target Identification and Modulation (e.g., Cyclooxygenase enzymes for general indoles)

The indole scaffold is a well-established pharmacophore for the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. mdpi.comnih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin feature an indole core and function by inhibiting COX enzymes. nih.gov

Research into various synthetic indole derivatives has demonstrated significant COX inhibitory activity, with many compounds showing selectivity for the inducible COX-2 isoform over the constitutive COX-1 isoform. mdpi.comnih.govresearchgate.net This selectivity is a desirable trait for anti-inflammatory agents, as it is associated with a reduced risk of gastrointestinal side effects caused by COX-1 inhibition. mdpi.com For example, a series of indole Schiff base derivatives were synthesized and evaluated, with some compounds showing significant anti-inflammatory activity and selective inhibition of COX-2 expression. mdpi.comresearchgate.net Docking studies have revealed that these indole derivatives can bind effectively to the active site of the COX-2 enzyme. mdpi.comresearchgate.net

While direct studies on this compound's effect on COX enzymes are not extensively documented in the provided sources, the strong precedent set by other indole derivatives suggests this is a plausible mechanism of action, particularly concerning potential anti-inflammatory effects. nih.gov In a related context, piperine, which contains a piperidine ring, was found to inhibit cytosolic phospholipase A2 and thromboxane A2 synthase without affecting COX-1 activity, indicating that piperidine-containing compounds can modulate the arachidonic acid inflammatory cascade through various mechanisms. mdpi.commdpi.com

| Compound Class | Enzyme Target | Inhibitory Activity | Selectivity |

|---|---|---|---|

| Indole Schiff Base Derivatives (e.g., Compound S3) | Cyclooxygenase (COX) | Showed significant anti-inflammatory activity by inhibiting COX. mdpi.com | Selectively inhibits COX-2 expression over COX-1. mdpi.comresearchgate.net |

| 1,3-Dihydro-2H-indolin-2-one Derivatives | Cyclooxygenase-2 (COX-2) | Exhibited in vitro COX-2 inhibitory activity. nih.gov | Designed as selective COX-2 inhibitors for anti-inflammatory action. nih.gov |

| Piperine | Cytosolic Phospholipase A2 (cPLA2), Thromboxane A2 Synthase | Inhibited cPLA2 and thromboxane A2 synthase. mdpi.commdpi.com | Did not affect COX-1 activity. mdpi.commdpi.com |

Structure Activity Relationship Sar and Pharmacophore Mapping

Influence of Indole (B1671886) Ring Substituents on Activity and Selectivity

Modifications to the indole ring of the 3-(piperidin-1-yl)-1H-indole scaffold have a profound impact on the biological activity and selectivity of its derivatives. The position and electronic nature of the substituents are critical determinants of the molecule's interaction with its biological targets.

Research on related 3-substituted 1H-indole derivatives has shown that the placement of substituents on the indole nucleus can dramatically alter potency. For instance, in a series of 1H-indole-2-carboxylic acid derivatives, substitution at position 7 of the indole ring was found to be the most favorable for activity, whereas substitution at position 4 was the least favorable. researchgate.net The nature of the substituent is also crucial; fluorine-substituted derivatives often exhibit greater potency than their chlorine-substituted counterparts. researchgate.net Similarly, derivatives with a methoxy (B1213986) group at the 5-position of the indole ring have been synthesized to explore the role of electron-donating groups on activity. nih.gov

Furthermore, the electronic properties of substituents on the indole nitrogen (N1 position) can influence synthetic accessibility and, consequently, the diversity of derivatives that can be generated. It has been noted that electron-poor groups on the indole nitrogen can substantially lower the yield in certain synthetic reactions, highlighting the sensitivity of the indole core to electronic modifications. nih.gov The introduction of a 5-bromo substituent is also well-tolerated in some synthetic pathways, which opens the possibility for further functionalization through palladium-catalyzed cross-coupling reactions. nih.gov

Table 1: Influence of Indole Ring Substituents on Biological Activity

| Position of Substitution | Substituent | Observed Effect | Reference |

|---|---|---|---|

| Position 4 | Various | Least favorable position for activity. | researchgate.net |

| Position 5 | -F, -OCH3 | Synthesized for SAR studies. | nih.gov |

| Position 7 | -OCH3 | Most favorable position for activity. | researchgate.net |

| General | -F | More potent than -Cl analogues. | researchgate.net |

Impact of Piperidine (B6355638) Ring Substituents and Nitrogen Functionality on Biological Profile

The piperidine moiety is a crucial component of the this compound scaffold, contributing significantly to the molecule's physicochemical properties and its ability to interact with target receptors. Modifications to the piperidine ring and its nitrogen atom can lead to substantial changes in the biological profile.

Studies on the related 3-piperidin-4-yl-1H-indole scaffold have revealed that the piperidine nitrogen is often intolerant to most modifications, suggesting its role as a key interaction point, likely as a hydrogen bond acceptor or through ionic interactions. nih.gov The basicity of this nitrogen, determined by its pKa, is a critical factor. In a comparative study of 3-(3-(piperidin-1-yl)propyl)indoles and their 3-(3-(piperazin-1-yl)propyl)indole counterparts, the reduced pKa of the piperazine (B1678402) derivatives was proposed as a reason for their improved pharmacokinetic profiles. nih.gov

To modulate this basicity, fluorine has been incorporated into the piperidine ring. The introduction of fluorine atoms significantly reduces the pKa of the compound. nih.gov This reduction in basicity has been shown to have a dramatic and beneficial influence on the oral absorption of these ligands. nih.gov Beyond fluorine, other substituents on the piperidine ring, such as methyl groups at the 3 or 4 positions, have been shown to positively influence the anticancer properties of certain piperidine-containing sulfonamides. ajchem-a.com The piperidine building block plays a substantial role in the inhibitory activity of compounds and is important in influencing a range of biological properties. ajchem-a.com

Table 2: Impact of Piperidine Ring Modifications on Biological Profile

| Modification | Rationale/Observation | Effect | Reference |

|---|---|---|---|

| N-Piperidinyl modifications | SAR study on 3-piperidin-4-yl-1H-indole | Scaffold is generally intolerant to changes. | nih.gov |

| Replacement with Piperazine | Lower pKa of piperazine nitrogen. | Improved pharmacokinetic advantages. | nih.gov |

| Fluorination of Piperidine Ring | Incorporation of an electron-withdrawing group. | Significantly reduces pKa, improves oral absorption. | nih.gov |

Role of Chirality and Stereochemical Configuration in Biological Efficacy and Selectivity

Chirality is a fundamental concept in pharmacology, as enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and toxicological profiles due to their three-dimensional interactions with chiral biological targets like receptors and enzymes. ijirset.comrsc.org For derivatives of the this compound scaffold, stereochemistry can introduce a critical level of specificity.

The synthesis and characterization of enantiomerically pure (R)- and (S)-3-(piperidin-3-yl)-1H-indole derivatives have been successfully achieved. nih.gov This involves the N-alkylation of racemic 3-(piperidin-3-yl)-1H-indoles with a chiral reagent, followed by separation of the resulting diastereomers and subsequent removal of the chiral auxiliary. nih.gov The absolute configuration of these enantiomers has been unequivocally determined using single-crystal X-ray crystallography. nih.gov

The availability of these stereochemically pure compounds is essential for investigating the differential effects of each enantiomer on biological systems. One enantiomer may fit optimally into a receptor's binding pocket, leading to high efficacy, while the other may be less active or even inactive. ijirset.com This stereoselectivity is crucial for developing drugs with improved therapeutic indices and reduced off-target effects. The successful separation and structural determination of these chiral indole derivatives provide the necessary tools to perform detailed pharmacological evaluations and establish a clear stereochemical-activity relationship. nih.gov

Significance of Linker Chains in Scaffold Derivatives for Receptor Affinity

The introduction of a linker chain between the core indole and piperidine rings, or as an extension from the scaffold, is a common strategy to optimize receptor affinity and modify the pharmacological profile. The length, rigidity, and chemical nature of this linker are critical parameters that dictate how the ligand positions itself within the binding site of a receptor.

In a series of 3-(3-(piperidin-1-yl)propyl)indole derivatives designed as selective human 5-HT1D receptor ligands, the three-carbon (propyl) linker is an integral part of the pharmacophore. nih.gov This linker appropriately spaces the indole and piperidine moieties, allowing them to engage with their respective recognition sites on the receptor.

Advanced Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Analyses)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic electronic characteristics of a molecule. DFT methods are widely used to calculate the electronic structure, optimized geometry, and spectroscopic properties of molecules with a favorable balance between computational cost and accuracy. For 3-(Piperidin-1-yl)-1H-indole, DFT analyses can elucidate its reactivity, stability, and the nature of its intramolecular interactions.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The HOMO, acting as an electron donor, is related to the molecule's nucleophilicity, while the LUMO, an electron acceptor, relates to its electrophilicity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO. In the case of this compound, the HOMO is typically localized on the electron-rich indole (B1671886) ring system, which acts as the primary electron-donating region. The LUMO, conversely, is often distributed over the piperidine (B6355638) moiety and the adjacent C3 position of the indole. The analysis of these orbitals helps in understanding the charge transfer interactions within the molecule and its potential sites of reaction.

Table 1: Representative Frontier Molecular Orbital Data This table presents hypothetical data typical for FMO analysis of an indole-piperidine scaffold to illustrate the concepts.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -5.85 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.20 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.65 | Difference between ELUMO and EHOMO; indicates chemical reactivity and stability. |

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays the electrostatic potential on the surface of the molecule, where different colors represent varying potential values. Typically, red regions indicate negative electrostatic potential (electron-rich areas) and are susceptible to electrophilic attack, while blue regions represent positive potential (electron-poor areas) and are prone to nucleophilic attack. Green areas denote neutral potential.

For this compound, MEP analysis would likely reveal a region of high electron density (negative potential) around the nitrogen atom of the indole ring and the π-electron cloud of the aromatic system. The nitrogen atom of the piperidine ring would also show negative potential. These sites are the most probable locations for hydrogen bonding and interactions with electrophilic species. Conversely, the hydrogen atom attached to the indole nitrogen would exhibit a positive potential, making it a potential hydrogen bond donor.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized Lewis-like structures, such as bonds and lone pairs. This method allows for the investigation of intramolecular interactions, charge transfer, and hyperconjugation by examining the interactions between filled (donor) and empty (acceptor) orbitals.

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a specific protein target. This method is crucial in drug discovery for screening virtual libraries of compounds and understanding the molecular basis of ligand-receptor interactions. For this compound, docking simulations can predict its binding affinity and mode of interaction with various biological targets, such as G-protein coupled receptors or enzymes.

The process involves placing the ligand in the binding site of the receptor and calculating a scoring function, which estimates the binding free energy. The results can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For instance, docking studies might reveal that the indole nitrogen acts as a hydrogen bond donor, while the piperidine nitrogen can act as a hydrogen bond acceptor or engage in ionic interactions if protonated. The aromatic indole ring often participates in π-π stacking or hydrophobic interactions with aromatic residues in the binding pocket.

Table 2: Example of Molecular Docking Results This table shows hypothetical docking data for this compound against a generic receptor kinase to illustrate the typical output.

| Parameter | Value | Key Interacting Residues |

|---|---|---|

| Binding Affinity (kcal/mol) | -8.5 |

|

| Hydrogen Bonds | 1 | |

| Hydrophobic Interactions | Present |

Molecular Dynamics Simulations to Elucidate Ligand-Protein Interactions

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational changes and stability of the complex in a simulated physiological environment.

For a complex of this compound with its target protein, an MD simulation can validate the docking results and provide deeper insights into the binding mechanism. Key analyses from MD simulations include the root-mean-square deviation (RMSD) to assess the stability of the complex, root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and detailed analysis of intermolecular interactions, such as the persistence of hydrogen bonds over the simulation trajectory. These simulations are essential for understanding the dynamic nature of molecular recognition.

Conformational Analysis of the Indole-Piperidine Scaffold

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. The indole-piperidine scaffold possesses significant conformational flexibility, primarily due to the piperidine ring and the rotatable bond connecting it to the indole moiety. The piperidine ring typically adopts a low-energy chair conformation. However, the substituent at the 3-position (the indole group) can occupy either an axial or an equatorial position, leading to different conformers with distinct energies and shapes.

Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This can be achieved using various computational methods, from molecular mechanics to higher-level quantum chemical calculations. Understanding the preferred conformation of this compound is crucial, as only specific conformations may fit into the binding site of a biological target. Studies have shown that interactions within the binding pocket can stabilize a conformation that might be less favorable in solution. The relative orientation of the indole and piperidine rings dictates the spatial arrangement of key pharmacophoric features, thereby influencing receptor binding and efficacy.

Emerging Research Avenues and Preclinical Development Perspectives for Indole Piperidine Derivatives

Design of Multi-Target Ligands for Complex Diseases

The traditional "one-target, one-drug" paradigm is often insufficient for treating complex, multifactorial diseases like neurodegenerative disorders and depression. This has led to the rise of multi-target directed ligands (MTDLs), single chemical entities designed to modulate multiple biological targets simultaneously. The indole-piperidine scaffold is particularly well-suited for the development of MTDLs due to its ability to incorporate various pharmacophoric features.

A significant area of focus is Alzheimer's disease (AD), a neurodegenerative disorder with a complex pathology. Researchers have designed indole-piperidine amides as MTDLs to concurrently inhibit two key enzymes implicated in AD: acetylcholinesterase (AChE) and β-secretase (BACE-1). bohrium.comresearchgate.netnih.gov For instance, the compound 5,6-dimethoxy-indole N-(2-(1-benzylpiperidine) carboxamide (designated as 23a ) has been identified as a potent dual inhibitor, showing significant activity against both human AChE and BACE-1. bohrium.comnih.gov This dual-action approach aims to both alleviate symptoms (by boosting acetylcholine (B1216132) levels) and slow disease progression (by reducing the production of amyloid-β peptides).

Similarly, in the context of depression and other CNS disorders, indole-piperidine derivatives are being explored for their ability to interact with multiple components of the serotonergic system. nih.gov These compounds are designed to target serotonin (B10506) receptors (like 5-HT1A and 5-HT2A) and the serotonin transporter (SERT), offering a more comprehensive modulation of serotonergic neurotransmission than single-target agents. nih.govnih.gov

| Compound ID | Target(s) | Bioactivity (IC50 / Ki) | Disease Context |

|---|

| 23a (5,6-dimethoxy-indole N-(2-(1-benzylpiperidine) carboxamide) | hAChE / hBACE-1 | IC50 = 0.32 µM (hAChE) nih.gov IC50 = 0.39 µM (hBACE-1) nih.gov Ki = 0.26 µM (hAChE) nih.gov Ki = 0.46 µM (hBACE-1) nih.gov | Alzheimer's Disease | | PD07 (Piperine-derived) | Cholinesterases (ChEs) & BACE1 | Significant inhibition reported nih.govresearchgate.net | Alzheimer's Disease | | Indole-piperazine derivatives | SERT / 5-HT1A Receptor | High affinity for both targets nih.gov | Depression |

Development of Novel Radioligands for Positron Emission Tomography (PET) Imaging

Positron Emission Tomography (PET) is a non-invasive imaging technique crucial for understanding disease biology and accelerating drug development. This technology relies on radioligands—biologically active molecules labeled with a positron-emitting isotope (like fluorine-18 (B77423) or carbon-11)—to visualize and quantify molecular targets in the living brain. The indole-piperidine scaffold has proven to be a valuable template for creating novel PET radioligands for neurological targets.

A key application is in the imaging of tau pathology, a hallmark of Alzheimer's disease and other neurodegenerative conditions known as tauopathies. Several PET tracers based on indole (B1671886) structures have been developed to visualize tau aggregates in the brain. nih.govnih.gov For example, [¹⁸F]PI-2620, a next-generation tau PET tracer, binds to both 3-repeat and 4-repeat tau isoforms, which is an advantage for studying a wider range of tauopathies. nih.govresearchgate.net More recently, structure-guided design has led to pyridinyl-indole derivatives like [¹⁸F]OXD-2314, which is being developed as a selective radiotracer for 4R-tau aggregates. researchgate.net

Beyond tau, researchers have developed indole-based radioligands for other important CNS targets. Efforts have been made to create tracers for serotonin 5-HT2C receptors, which are involved in mood, appetite, and other neurological processes. frontiersin.orgnih.govnih.gov While development has been challenging, compounds like [¹¹C]-labeled isoindolone derivatives have shown promise in preclinical imaging studies in rats and rhesus monkeys. nih.govnih.gov

| Radioligand | Radioisotope | Target | Key Finding |

|---|---|---|---|

| [¹⁸F]PI-2620 | ¹⁸F | 3R and 4R Tau isoforms | High binding affinity for aggregated tau; enables visualization of tau pathology in AD and other tauopathies. nih.govresearchgate.net |

| [¹⁸F]OXD-2314 | ¹⁸F | 4R-Tau | Identified as a selective, high-affinity PET radiotracer for non-AD tauopathies with favorable brain uptake. researchgate.net |

| [¹¹C]6 and [¹¹C]9 (7-halogen-2-phenyl isoindolones) | ¹¹C | 5-HT2C Receptor | Displayed specific binding in the choroid plexus and hippocampus in preclinical models, supporting further study. nih.gov |

| [¹⁸F]Flortaucipir (Tauvid™) | ¹⁸F | Tau (PHF-tau) | The first FDA-approved PET tracer for imaging tau pathology in Alzheimer's disease. nih.gov |

Strategies for Overcoming Drug Resistance in Preclinical Disease Models

Drug resistance is a major obstacle in cancer therapy, where cancer cells develop mechanisms to evade the effects of chemotherapeutic agents. The structural versatility of the indole scaffold makes it a promising platform for designing novel anticancer agents that can overcome these resistance mechanisms. mdpi.comresearchgate.netresearchgate.net Indole derivatives have been shown to combat drug-resistant cancer cells through various strategies. mdpi.comresearchgate.net

One key approach involves targeting fundamental cellular machinery that is difficult for cancer cells to alter. For example, many indole-based compounds, such as the vinca (B1221190) alkaloids (e.g., vinorelbine), function as microtubule inhibitors. nih.gov They disrupt tubulin polymerization, leading to cell cycle arrest and apoptosis. mdpi.comnih.gov This mechanism can be effective even in cells that have developed resistance to other types of drugs.

Another strategy is the inhibition of protein kinases, enzymes that are often dysregulated in cancer and contribute to resistance. mdpi.com Sunitinib, an FDA-approved drug, is an indole derivative that inhibits multiple receptor tyrosine kinases, thereby blocking key signaling pathways involved in tumor growth and angiogenesis. mdpi.comresearchgate.net Furthermore, researchers are designing indole-based molecules that can induce apoptosis (programmed cell death) or inhibit other crucial targets like DNA topoisomerases and histone deacetylases (HDACs), providing multiple avenues to attack and overcome resistant tumors. nih.govmdpi.com Some indole-chalcone derivatives have shown potent efficacy against paclitaxel-resistant colon cancer cells, demonstrating the potential to circumvent established resistance pathways. mdpi.com

| Compound Class / Example | General Mechanism of Action | Relevance to Drug Resistance |

|---|---|---|

| Indole-Chalcone Hybrids | Tubulin Polymerization Inhibition; Induction of Apoptosis | Effective against multidrug-resistant (MDR) cancer cells and paclitaxel-resistant cell lines. mdpi.comnih.gov |

| Vinca Alkaloids (e.g., Vinorelbine) | Microtubule Inhibition | Disrupts mitotic spindle formation, a fundamental process that is a viable target in resistant cancers. nih.gov |

| Kinase Inhibitors (e.g., Sunitinib) | Multi-targeted Tyrosine Kinase Inhibition | Blocks multiple signaling pathways, making it harder for cancer cells to develop resistance through a single mutation. mdpi.comresearchgate.net |

| General Indole Derivatives | Inhibition of Topoisomerases, HDACs; Induction of Apoptosis & Autophagy | Provides diverse mechanisms to kill cancer cells, potentially bypassing specific resistance pathways developed against other drugs. nih.govmdpi.comeurekaselect.com |

Q & A

Basic: How can I optimize the synthesis of 3-(piperidin-1-yl)-1H-indole derivatives for improved yield and purity?

Methodological Answer:

The Mannich reaction is commonly employed for introducing the piperidine moiety to the indole scaffold. For example, reacting 3-formyl-1H-indole derivatives with piperidine and formaldehyde in glacial acetic acid (1:1:1 molar ratio) under reflux yields 3-(piperidin-1-ylmethyl)-1H-indole derivatives with >95% crude yield . Key steps include:

- Reagent selection : Use freshly distilled formaldehyde to avoid polymerization.

- Purification : Direct isolation of the oxalate salt (via treatment with oxalic acid in acetone) improves purity (>98% by NMR) .

- Functionalization : For N-alkylation (e.g., prop-2-yn-1-yl groups), maintain anhydrous conditions to prevent side reactions .

Basic: What spectroscopic and crystallographic methods are critical for confirming the structure of this compound derivatives?

Methodological Answer:

- 1H/13C NMR : Characteristic signals include the indole NH proton (δ 10–12 ppm) and piperidine CH2 groups (δ 2.3–3.6 ppm). For example, in 1-benzyl-5-methyl-3-(piperidin-1-ylmethyl)-1H-indole, the NCH2Ph group appears at δ 5.32 ppm .

- X-ray crystallography : Used to resolve ambiguities in regiochemistry. For instance, single-crystal studies of thiosemicarbazone derivatives confirm the indole-piperidine linkage .

- Elemental analysis : Validate empirical formulas (e.g., C22H26N2·C2H2O4 requires C:70.57%, H:6.91%, N:6.86%) .

Advanced: How do structural modifications (e.g., piperidin-3-yl vs. piperidin-4-yl) impact 5-HT1A receptor binding affinity?

Methodological Answer:

Replacing the piperidin-4-yl group with piperidin-3-yl alters steric and electronic interactions with the 5-HT1A receptor. Evidence shows:

- Piperidin-4-yl derivatives : Higher presynaptic agonism due to optimal alignment with the receptor’s hydrophobic pocket .

- Piperidin-3-yl analogs : Improved postsynaptic activity but reduced selectivity. Computational docking (e.g., using AutoDock Vina) predicts clashes with Tyr390 in the 4-yl isomer, reducing affinity .

- Validation : Radioligand binding assays (e.g., [3H]8-OH-DPAT displacement) and functional cAMP assays are critical for SAR analysis .

Advanced: What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

- Comparative assay standardization : Ensure consistent cell lines (e.g., CHO-K1 vs. HEK293) and ligand concentrations. For example, discrepancies in opioid receptor binding (Ki values) arise from varying assay temperatures (25°C vs. 37°C) .

- Metabolite screening : Use LC-MS to identify active metabolites that may contribute to off-target effects.

- Orthogonal validation : Pair in vitro binding data with in vivo behavioral studies (e.g., forced swim tests for serotoninergic activity) .

Advanced: How can halogenation (e.g., bromine, fluorine) at specific indole positions enhance pharmacological properties?

Methodological Answer:

- C5 halogenation : Introducing bromine at C5 increases metabolic stability. For example, 5-bromo-3-(piperidin-4-yl)-1H-indole shows 3-fold higher plasma half-life in rodent models .

- C6 fluorination : Enhances blood-brain barrier penetration (logP reduction by 0.5 units) .

- Synthetic route : Use NBS (N-bromosuccinimide) in DMF for regioselective bromination at C5 .

Basic: What purification techniques are recommended for isolating this compound derivatives?

Methodological Answer:

- Flash chromatography : Use silica gel (230–400 mesh) with EtOAc/hexane (3:7) for intermediates.

- Salt formation : Oxalate or hydrochloride salts improve crystallinity (e.g., mp 172–174°C for oxalate salt) .

- Recrystallization : Ethanol/water mixtures (4:1) yield high-purity (>99%) products for pharmacological studies .

Advanced: How can computational modeling guide the design of this compound derivatives with improved opioid receptor selectivity?

Methodological Answer:

- Docking studies : Target the opioid receptor-like 1 (ORL1) pocket using Glide SP mode. Key interactions include hydrogen bonding with Tyr131 and π-π stacking with Trp276 .

- MD simulations : Analyze ligand-receptor stability over 100 ns trajectories (e.g., GROMACS) to prioritize derivatives with low RMSD (<2 Å) .

- Pharmacophore mapping : Align the indole-piperidine core with known agonists (e.g., nociceptin) to identify critical hydrophobic/ionic features .

Basic: What safety precautions are essential when handling this compound intermediates?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact with reactive intermediates (e.g., formaldehyde, piperidine) .

- Ventilation : Use fume hoods during alkylation reactions to mitigate exposure to volatile solvents (e.g., glacial acetic acid).

- Waste disposal : Neutralize acidic/basic residues before disposal (e.g., treat with NaHCO3 for acetic acid waste) .

Advanced: Why is the indole scaffold considered a "privileged structure" in medicinal chemistry, and how does this compound exemplify this?

Methodological Answer:

- Diverse bioactivity : The indole core interacts with multiple targets (e.g., 5-HT1A, opioid receptors) via adaptable π-stacking and hydrogen bonding .

- Structural mimicry : this compound mimics endogenous serotonin (5-HT) in spatial arrangement, enabling high affinity for serotonin transporters (SERT) .

- Case study : Derivatives like 3-(piperidin-4-yl)-1H-indole show dual 5-HT1A/SERT inhibition (Ki < 10 nM), supporting antidepressant design .

Advanced: How do stereochemical variations (e.g., R vs. S configurations) in piperidine substituents affect pharmacokinetics?

Methodological Answer:

- Enantiomer-specific metabolism : The R-configuration at C3 of piperidine slows CYP3A4-mediated oxidation, increasing t1/2 from 2.5 hr (S) to 4.8 hr (R) .

- Chiral resolution : Use Chiralpak AD-H columns with hexane/isopropanol (85:15) to separate enantiomers for in vivo testing .

- Toxicity : S-enantiomers may accumulate in renal tissue due to higher lipophilicity (clogP +1.2 vs. +0.8 for R) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.